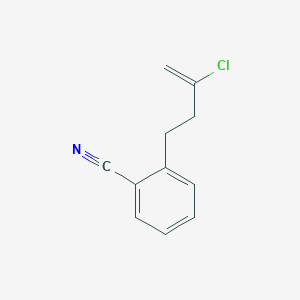

2-Chloro-4-(2-cyanophenyl)-1-butene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Chloro-4-(2-cyanophenyl)-1-butene” is a complex organic compound. It contains a butene group, which is a type of alkene with four carbon atoms. It also has a chloro group (Cl) attached to the second carbon atom and a cyanophenyl group attached to the fourth carbon atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the butene backbone, the introduction of the chloro group, and the attachment of the cyanophenyl group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a double bond in the butene group, a chlorine atom attached to the second carbon atom, and a cyanophenyl group attached to the fourth carbon atom .Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors, including the presence of the double bond in the butene group, which could participate in addition reactions, and the electronegativity of the chlorine atom and the cyano group .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-4-(2-cyanophenyl)-1-butene” would depend on factors such as its molecular structure and the nature of its constituent groups. For example, the presence of the chlorine atom might make the compound relatively polar, influencing properties such as solubility .Scientific Research Applications

Synthesis of Antidepressant Molecules

The compound can be used in the synthesis of antidepressant molecules. Depression is one of the most debilitating conditions in the world today, and advancements towards better, more effective therapies have been challenging since the introduction of antidepressant medicines in the late 1950s . The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry .

Role in Metal-Catalyzed Reactions

Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

Development of Novel Antidepressants

The compound can be used in the development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function . A significant area of study in the discipline is the development of novel dual- or multi-target antidepressants .

Synthesis of Antimicrobial Agents

Efforts have been made to study the pharmacological activities of newly synthesized derivatives of the compound as prospective antimicrobial agents . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .

Anticancer Drug Development

The compound can be used in the development of anticancer drugs. Cancer, one of the most dreadful diseases of the current era, is characterized by uncontrolled growth of cells . To date, there is no ideal cure for cancer, and multidisciplinary scientific approaches are being employed to overcome the various challenges of cancer treatment .

Molecular Docking Studies

Molecular docking studies have been carried out to study the binding mode of active compounds with receptors . The study demonstrated that the compound displayed a good docking score within the binding pocket of the selected PDB ID and has the potential to be used as a lead compound for rational drug designing .

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling, organoboron compounds interact with a palladium catalyst to form new carbon-carbon bonds .

Biochemical Pathways

It’s worth noting that organoboron compounds, which are similar to the compound , are involved in a variety of transformations including oxidations, aminations, halogenations, and carbon-carbon bond formations .

Result of Action

Organoboron compounds have been used in the synthesis of various organic compounds, suggesting that they may play a role in the formation of new chemical structures .

Future Directions

The future research directions for a compound like “2-Chloro-4-(2-cyanophenyl)-1-butene” could be numerous, depending on its properties and potential applications. These could include studying its reactivity, exploring its potential uses in various industries, or investigating its environmental impact .

properties

IUPAC Name |

2-(3-chlorobut-3-enyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-9(12)6-7-10-4-2-3-5-11(10)8-13/h2-5H,1,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDAUXCIXOZDLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=CC=C1C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641130 |

Source

|

| Record name | 2-(3-Chlorobut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(2-cyanophenyl)-1-butene | |

CAS RN |

731772-24-0 |

Source

|

| Record name | 2-(3-Chlorobut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B1323529.png)